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Cat. No.: B606591 Get Quote

Executive Summary: Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its

potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas

aeruginosa.[1][2][3] Its unique chemical structure, featuring a modified C-3 side chain, allows it

to evade common resistance mechanisms such as efflux pumps and hydrolysis by

chromosomal AmpC β-lactamases.[4][5] This guide provides an in-depth analysis of the

structure-activity relationships (SAR) of Ceftolozane and its analogs, detailing its mechanism

of action, interaction with bacterial resistance elements, and the experimental protocols used

for its evaluation. Quantitative data on its antimicrobial activity and target affinity are presented,

alongside visualizations of key biological pathways and experimental workflows to offer a

comprehensive resource for researchers and drug development professionals.

Introduction to Ceftolozane
Chemical Structure and Novelty
Ceftolozane (formerly FR264205) is a novel oxyimino-aminothiazolyl cephalosporin. Its

structure is chemically similar to that of ceftazidime, but with a critical modification at the 3-

position of the cephem nucleus. This position features a bulky and complex pyrazole group,

which is fundamental to its enhanced antibacterial profile. Specifically, the introduction of amino

groups to the 4-position of the 3-amino-2-methylpyrazole side chain was a key step in

enhancing its activity against P. aeruginosa. This modification confers potent antipseudomonal

activity and provides steric hindrance that protects the β-lactam ring from degradation by

certain β-lactamases.
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Mechanism of Action
Like all β-lactam antibiotics, Ceftolozane's mechanism of action is the inhibition of bacterial cell

wall biosynthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are

enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial

cell wall. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately

causing cell lysis and bacterial death. Ceftolozane exhibits a particularly high affinity for

PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa and Escherichia coli. Its potent inhibition of

PBP3, a primary target, is a key contributor to its bactericidal activity.

Spectrum of Activity
Ceftolozane, typically combined with the β-lactamase inhibitor tazobactam, demonstrates a

broad spectrum of activity against Gram-negative bacteria. It is highly potent against P.

aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and

ceftazidime. The addition of tazobactam extends its activity to include many

Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs), such as E. coli

and Klebsiella pneumoniae. However, its activity is compromised against bacteria that produce

serine carbapenemases (like KPC) and metallo-β-lactamases (like VIM, IMP, and NDM).

Core Structure-Activity Relationships (SAR)
The potent and targeted activity of Ceftolozane is a direct result of specific chemical features

integrated into the cephalosporin scaffold.

The C-7 Acylamino Side Chain
The (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino

side chain at the C-7 position is a feature shared with other advanced-generation

cephalosporins. This group is crucial for providing a broad spectrum of activity against Gram-

negative bacteria by conferring high affinity for essential PBPs. The oxyimino moiety, in

particular, enhances stability against some common β-lactamases.

The C-3 Side Chain: The Key to Anti-Pseudomonal
Potency
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The defining feature of Ceftolozane is its large and complex C-3 side chain: (5-amino-4-{[(2-

aminoethyl)carbamoyl]amino}-1-methyl-1H-pyrazol-2-ium-2-yl)methyl. SAR studies leading to

the discovery of Ceftolozane (FR264205) revealed that introducing various amino groups to

the 4-position of a 3-amino-2-methylpyrazole cephalosporin C-3 side chain significantly

enhanced MIC values against multiple P. aeruginosa strains. This side chain is responsible for

several key properties:

Enhanced AmpC Stability: The bulky nature of the pyrazole ring provides steric hindrance,

making Ceftolozane a poor substrate for the chromosomal AmpC β-lactamase of P.

aeruginosa, a common mechanism of resistance to other cephalosporins like ceftazidime.

Efflux Pump Evasion: Ceftolozane is not a significant substrate for the major MexAB-OprM

efflux pump in P. aeruginosa, another critical advantage over other antibiotics.

Potent PBP Affinity: The overall structure contributes to the high binding affinity for key P.

aeruginosa PBPs.

Quantitative Analysis of Ceftolozane and Analogs
The following tables summarize the in vitro activity of Ceftolozane/Tazobactam against key

pathogens. Data for specific analogs are limited in publicly available literature, so comparisons

are made against relevant existing agents.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam
against Pseudomonas aeruginosa
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Compound/Ag
ent

MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Susceptibility
(%)

Reference(s)

Ceftolozane/Tazo

bactam
0.5 2 97.0

Ceftolozane/Tazo

bactam
0.5 >32 91.7

Ceftazidime/Avib

actam
1.5 - 94.0

Meropenem - - - -

Piperacillin/Tazo

bactam
- - - -

Table 2: In Vitro Activity of Ceftolozane/Tazobactam
against Enterobacteriaceae

Organism Compound
MIC₅₀
(μg/mL)

MIC₉₀
(μg/mL)

Susceptibili
ty (%)

Reference(s
)

All

Enterobacteri

aceae

Ceftolozane/

Tazobactam
0.25 1 -

ESBL-

producing E.

coli

Ceftolozane/

Tazobactam
0.5 4 91.3

ESBL-

producing K.

pneumoniae

Ceftolozane/

Tazobactam
32 >32 65.6

ESBL

Isolates (All)

Ceftolozane/

Tazobactam
0.38 - 96.6

ESBL

Isolates (All)

Ceftazidime/

Avibactam
0.125 - 100
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Interaction with Resistance Mechanisms
A crucial aspect of Ceftolozane's SAR is its ability to overcome prevalent resistance

mechanisms in P. aeruginosa.

Stability to AmpC β-Lactamases: As mentioned, the C-3 side chain sterically hinders

hydrolysis by the chromosomal AmpC β-lactamase (PDC) that is commonly overexpressed

in resistant P. aeruginosa. However, mutations within the Ω-loop of the AmpC enzyme can

alter its structure, expanding its substrate profile to efficiently hydrolyze Ceftolozane.

Susceptibility to ESBLs and Carbapenemases: Ceftolozane is labile to hydrolysis by many

ESBLs (e.g., PER, GES, VEB types) and carbapenemases (KPC, VIM, NDM). The

combination with tazobactam, a β-lactamase inhibitor, protects it from most ESBLs, thereby

restoring its activity. Tazobactam does not, however, inhibit carbapenemases.

Evasion of Efflux Systems: Ceftolozane is a poor substrate for the Resistance-Nodulation-

Division (RND) family of efflux pumps in P. aeruginosa, such as MexAB-OprM, which are

responsible for extruding many other antibiotics. This property contributes significantly to its

sustained potency.

PBP Alterations: While less common, mutations in the genes encoding PBPs, particularly

PBP3 (encoded by ftsI), can reduce the binding affinity of Ceftolozane and lead to

resistance.

Experimental Protocols
Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium.

Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland

standard.

Plate Preparation: A series of 2-fold serial dilutions of the antimicrobial agent (e.g.,

Ceftolozane/Tazobactam) is prepared in cation-adjusted Mueller-Hinton broth in microtiter
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plates.

Inoculation: The standardized bacterial suspension is diluted and added to each well of the

microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent

that completely inhibits visible growth of the organism. Results are interpreted based on

established breakpoints from bodies like the Clinical and Laboratory Standards Institute

(CLSI).

Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the affinity of a β-lactam for its PBP targets.

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to

prepare a cell membrane fraction containing the PBPs.

Competition Reaction: The membrane preparation is incubated with various concentrations

of the test compound (e.g., Ceftolozane or an analog) for a set period.

Labeling: A labeled β-lactam probe (e.g., fluorescent or radioactive penicillin) is added to the

reaction. This probe will bind to any PBPs not already occupied by the test compound.

Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The

labeled PBPs are visualized by fluorography or autoradiography.

Analysis: The concentration of the test compound that inhibits 50% of the binding of the

labeled probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher affinity of the

compound for that specific PBP.

Synthesis of Ceftolozane Analogs (General Scheme)
The synthesis of Ceftolozane and its analogs involves a multi-step process. A key reaction is

the coupling of the C-7 side chain with the 7-aminocephem nucleus.
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Activation of C-7 Side Chain: The thiadiazolyl-oximinoacetic acid derivative (the C-7 side

chain precursor) is activated, for example, using methanesulfonyl chloride.

Synthesis of C-3 Side Chain: The complex pyrazole-based C-3 side chain is synthesized

separately through a series of organic reactions.

Coupling to Cephem Nucleus: The synthesized C-3 side chain is attached to the 3-position of

the 7-aminocephem core.

Amide Formation: The activated C-7 side chain is then coupled to the 7-amino group of the

cephem nucleus to form the final amide bond.

Deprotection and Purification: Protecting groups used during the synthesis are removed, and

the final compound is purified, often as a salt (e.g., sulfate), to yield the active

pharmaceutical ingredient.

Visualized Pathways and Workflows
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Caption: Ceftolozane enters the periplasm, evades efflux, and inhibits PBPs, blocking cell wall

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b606591#structure-activity-relationship-of-ceftolozane-and-its-analogs
https://www.benchchem.com/product/b606591#structure-activity-relationship-of-ceftolozane-and-its-analogs
https://www.benchchem.com/product/b606591#structure-activity-relationship-of-ceftolozane-and-its-analogs
https://www.benchchem.com/product/b606591#structure-activity-relationship-of-ceftolozane-and-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

